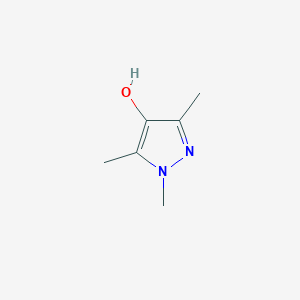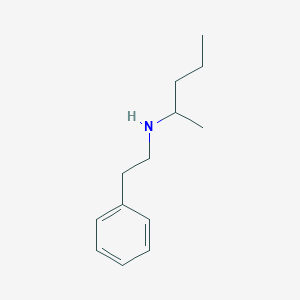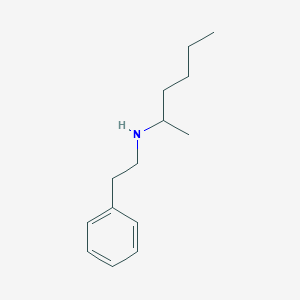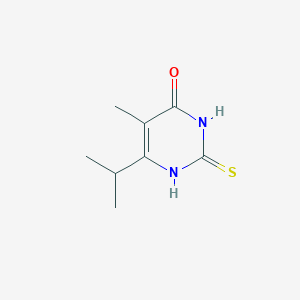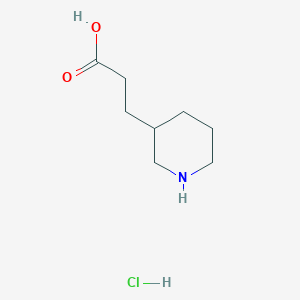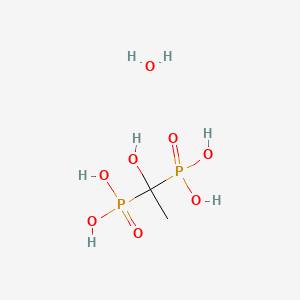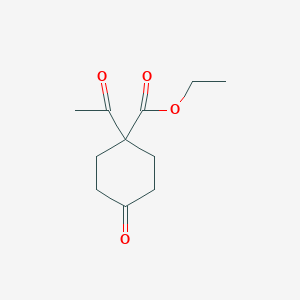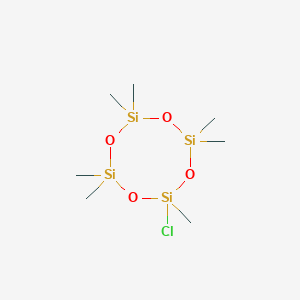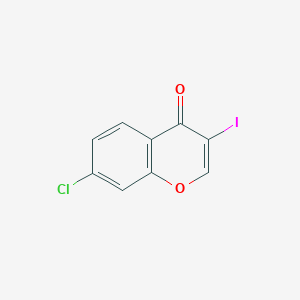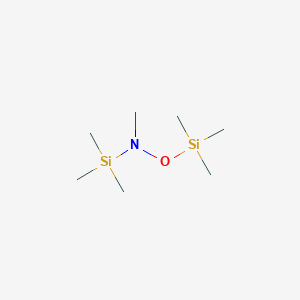
N-Méthyl-N,O-bis(triméthylsilyl)hydroxylamine
Vue d'ensemble
Description
“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C7H21NOSi2 . It is used as a protected hydroxylamine synthon for the formation of isocyanates, hydroxamic acids, N-phosphinoylhydroxylamines, and oximes .
Synthesis Analysis
This compound can be prepared from MeNHOH·HCl under alkaline conditions with silylating reagents. The use of either Me3SiSiMe3 as a ‘counterattack reagent’ or Me3SiCl in a classical procedure has been reported .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” consists of seven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, one oxygen atom, and two silicon atoms .
Chemical Reactions Analysis
“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” reacts readily with various aliphatic acid chlorides under mild conditions to afford the corresponding hydroxamic acids in good yields . It also reacts with free phenolic steroids during the analysis of conjugated estrogen tablets and injectable formulations by GLC .
Physical And Chemical Properties Analysis
“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” has a boiling point of 137–139°C, 78–80°C/100 mmHg; a density of 0.830 g cm−3; and a flash point of 28°C . It is soluble in THF, ether, pentane, and CH2Cl2 .
Applications De Recherche Scientifique
Préparation des N-méthyl nitrones
Le composé est utilisé dans la réaction d'aldéhydes ou de cétones pour produire les N-méthyl nitrones correspondantes avec des rendements de bons à excellents . Les intermédiaires réactionnels sont des hémiaminals, qui se décomposent en nitrones par un mécanisme bimoléculaire de type « poussée-traction » .
Protection-Réduction-Déprotection des Groupes Carbonylés
« N-Méthyl-N,O-bis(triméthylsilyl)hydroxylamine » est utilisé pour protéger un groupe carbonyle dans un composé avec une autre fonctionnalité, qui est ensuite réduit in situ. Un traitement acide régénère le groupe carbonyle. Cette nouvelle méthode de « protection-réduction-déprotection » comprend trois transformations, qui ont été réalisées dans un seul ballon .
Profilage Métabolomique
Dans le profilage métabolomique du plasma humain utilisant la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS), ce composé est utilisé pour la dérivatisation et l'identification appropriées des métabolites . L'extraction des métabolites utilisant du méthanol/méthanol/eau et une silylation de 50 minutes à 70 °C avec du N-méthyl-N-(triméthylsilyl) trifluoroacétamide avec 1% de triméthylchlorosilane est une combinaison efficace .
Réactif de Dérivatisation pour l'Analyse GC-MS
Il est utilisé comme réactif de dérivatisation pour l'analyse GC-MS des acides phénoliques dans les fruits .
Désulfatation Régiosélective des Sulfates de Polysaccharides
Le composé est utilisé comme réactif pour la désulfatation régiosélective des sulfates de polysaccharides .
Préparation des Éthers Triméthylsilylés
“this compound” est également utilisé pour préparer des éthers triméthylsilylés de glucides et d'alcools .
Préparation des N-(Dialkyl Phosphinoyl)hydroxylamines
Ce composé est utilisé comme réactif pour la préparation des N-(dialkyl phosphinoyl)hydroxylamines .
Migration des Groupes Alkyles Simples
Il est utilisé dans la migration de groupes alkyles simples dans le réarrangement de leurs O-p-nitrobenzènesulfonates .
Mécanisme D'action
Target of Action
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes or ketones) through a stoichiometric reaction . The reaction intermediates formed are hemiaminals , which decompose to nitrones by a bimolecular push–pull mechanism .
Biochemical Pathways
The interaction of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine with aldehydes or ketones affects the biochemical pathways involving these compounds. The formation of nitrones from hemiaminals represents a significant transformation in these pathways .
Result of Action
The primary result of the compound’s action is the formation of N-methyl nitrones from aldehydes or ketones . This transformation occurs in good to excellent yields , indicating the compound’s efficacy in its role.
Action Environment
The action of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is influenced by environmental factors such as pH. The compound is readily prepared from MeNHOH·HCl under alkaline conditions , suggesting that its reactivity and stability may be pH-dependent.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine plays a crucial role in biochemical reactions, particularly in the protection and deprotection of carbonyl groups. It interacts with aldehydes and ketones to form N-methyl nitrones through a bimolecular push-pull mechanism . The compound is also involved in the protection-reduction-deprotection sequence, where it protects a carbonyl group, allows for reduction, and then regenerates the carbonyl group upon acidic work-up . This interaction is essential for various synthetic applications, making N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine a valuable tool in organic chemistry.
Cellular Effects
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins and enzymes within cells. The compound’s ability to protect carbonyl groups can impact cellular metabolism by altering the availability of reactive carbonyl compounds . Additionally, its interactions with biomolecules can modulate cell signaling pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine involves its interaction with electrophiles, predominantly through the nitrogen nucleophilic center . The compound reacts with aldehydes and ketones to form N-methyl nitrones, with hemiaminals as intermediates . This reaction is facilitated by a bimolecular push-pull mechanism, where the compound acts as both a nucleophile and an electrophile. The protection-reduction-deprotection sequence further highlights its role in modulating chemical transformations at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can change over time due to its stability and degradation. The compound is generally stable under alkaline conditions but can degrade under acidic conditions . Long-term studies have shown that its protective effects on carbonyl groups can persist, but the compound may eventually degrade, leading to the regeneration of the carbonyl group . These temporal effects are crucial for understanding its long-term impact on cellular function and biochemical reactions.
Dosage Effects in Animal Models
The effects of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound effectively protects carbonyl groups and facilitates biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical research and therapeutic applications.
Metabolic Pathways
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to protect carbonyl groups can influence metabolic flux and metabolite levels by altering the availability of reactive carbonyl compounds . Additionally, its interactions with enzymes can modulate their activity, leading to changes in metabolic pathways and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its protective effects on carbonyl groups . Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in protecting carbonyl groups and modulating biochemical reactions within cells .
Propriétés
IUPAC Name |
N-trimethylsilyl-N-trimethylsilyloxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSJZVQLMUDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(O[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505160 | |
| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22737-33-3 | |
| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine interact with aldehydes and ketones, and what is the result of this interaction?
A1: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine reacts with aldehydes and ketones to form N-methyl nitrones. [, ] This reaction proceeds through a hemiaminal intermediate, which subsequently decomposes to the desired nitrone product through a bimolecular push-pull mechanism. []
Q2: What makes N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine advantageous for the synthesis of N-methyl nitrones compared to other methods?
A2: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine offers advantages in terms of regio- and chemoselectivity during N-methyl nitrone formation. [] This selectivity is attributed to the bulky nature of the reagent, which can influence its preference for reacting with specific functional groups or at sterically less hindered sites. []
Q3: Besides its use in nitrone synthesis, what other synthetic applications does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine have?
A3: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can also function as a protecting group for carbonyl functionalities. [] This allows for selective transformations on other parts of the molecule, followed by deprotection to regenerate the carbonyl group. For instance, it enables the "protection-reduction-deprotection" sequence where a carbonyl group is protected, another functional group in the molecule is reduced, and finally the carbonyl is regenerated, all in a single flask. []
Q4: What are the structural characteristics of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine?
A4: * Molecular Formula: C₇H₂₁NOSi₂ []* Molecular Weight: 191.47 g/mol []* Boiling Point: 40–41 °C at 10 mmHg []* Refractive Index (nD20): 1.4146 []
Q5: How is N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine prepared in the laboratory?
A5: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is synthesized by reacting N-Methylhydroxylamine hydrochloride with two equivalents of Chlorotrimethylsilane and three equivalents of Triethylamine in ether at 25 °C. This reaction results in a 52% yield of the desired product. []
Q6: Are there any specific handling or storage recommendations for N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine?
A6: Yes, due to its susceptibility to hydrolysis, N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine should be handled with care, minimizing exposure to moisture. [] It's best stored in a sealed bottle at low temperatures (-10 to -15°C) to prevent decomposition and maintain its quality. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



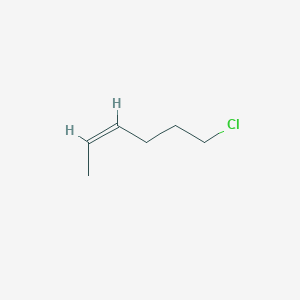

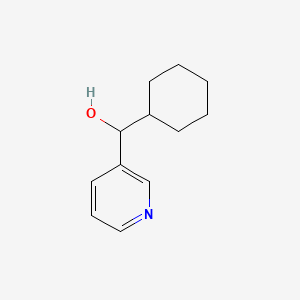
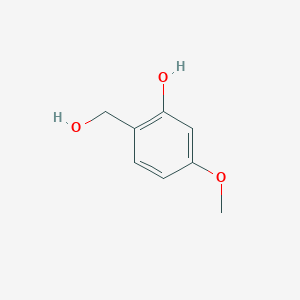
![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
